N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(3-Chloro-2-methylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a thiophene ring, and a triazolo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolo-thiazole core, which can be synthesized through a cyclization reaction involving thiourea and an appropriate α-halo ketone under Hantzsch thiazole synthesis conditions . The resulting intermediate is then coupled with a chloro-substituted phenyl derivative through a series of substitution and condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-triazolo[4,3-a]quinoxaline derivatives
Uniqueness
N’-(3-chloro-2-methylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide stands out due to its combination of a chloro-substituted phenyl ring, a thiophene ring, and a triazolo-thiazole moiety. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C19H16ClN5O2S2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C19H16ClN5O2S2/c1-11-13(20)4-2-5-14(11)22-18(27)17(26)21-8-7-12-10-29-19-23-16(24-25(12)19)15-6-3-9-28-15/h2-6,9-10H,7-8H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
GWZVGDUCKNYCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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